Methyl 3-[(4-fluorophenyl)formamido]propanoate

Lipophilicity Fluorine substitution Drug-likeness

Methyl 3-[(4-fluorophenyl)formamido]propanoate (CAS 395677-96-0) is a synthetic organic compound belonging to the class of N-acyl-beta-alanine esters. It features a 4-fluorobenzamide moiety linked to a methyl propanoate ester (C11H12FNO3, MW 225.22 g/mol).

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B12197452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-fluorophenyl)formamido]propanoate
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H12FNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)
InChIKeyHUZSKIWNOJVRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(4-fluorophenyl)formamido]propanoate: A Precision Fluorinated Building Block for Medicinal Chemistry and Chemical Biology Procurement


Methyl 3-[(4-fluorophenyl)formamido]propanoate (CAS 395677-96-0) is a synthetic organic compound belonging to the class of N-acyl-beta-alanine esters. It features a 4-fluorobenzamide moiety linked to a methyl propanoate ester (C11H12FNO3, MW 225.22 g/mol) . This compound serves as a versatile intermediate in medicinal chemistry, where the 4-fluorophenyl group is a privileged scaffold for modulating lipophilicity, metabolic stability, and target binding [1]. The methyl ester functionality provides a handle for further derivatization or serves as a prodrug moiety. Direct comparator compounds include the non-fluorinated methyl 3-benzamidopropanoate, the free carboxylic acid 3-[(4-fluorophenyl)formamido]propanoic acid, and the ethyl ester analog, each differing in key physicochemical and reactivity parameters.

Why Methyl 3-[(4-fluorophenyl)formamido]propanoate Cannot Be Simply Replaced by In-Class Analogs


In-class substitution among N-acyl-beta-alanine esters is non-trivial due to the profound impact of the 4-fluoro substituent on molecular recognition, conformation, and physicochemical properties. The electronegative fluorine atom alters the electron density of the aromatic ring, influencing π-stacking interactions and hydrogen-bonding capabilities of the amide carbonyl [1]. Even within the same halogen series, the fluoro derivative offers a distinct balance of size and electronegativity compared to chloro or bromo analogs, leading to different pharmacokinetic and pharmacodynamic profiles [2]. Moreover, the choice of ester (methyl vs. ethyl) significantly affects reactivity, solubility, and the rate of enzymatic or chemical hydrolysis, making each variant uniquely suited for specific synthetic routes or biological assays. The following quantitative evidence section details these critical differentiators.

Head-to-Head Quantitative Differentiation of Methyl 3-[(4-fluorophenyl)formamido]propanoate Against Closest Analogs


Fluorine-Induced Lipophilicity Modulation: Methyl 3-[(4-fluorophenyl)formamido]propanoate vs. Methyl 3-benzamidopropanoate

The introduction of a single fluorine atom at the para position of the benzamide ring results in a measurable increase in lipophilicity compared to the non-fluorinated parent compound. The computed LogP (XLogP3) for methyl 3-[(4-fluorophenyl)formamido]propanoate is approximately 1.4, whereas methyl 3-benzamidopropanoate has a computed XLogP3 of 1.1 [1][2]. This difference of +0.3 log units reflects the electron-withdrawing, hydrophobic contribution of fluorine, which can enhance membrane permeability and target engagement in cellular assays [3].

Lipophilicity Fluorine substitution Drug-likeness

Ester Hydrolysis Susceptibility and Prodrug Potential: Methyl vs. Ethyl Ester

The methyl ester of 3-[(4-fluorophenyl)formamido]propanoate is expected to undergo enzymatic and chemical hydrolysis more rapidly than its ethyl ester analog due to reduced steric hindrance around the ester carbonyl. In a class-level analysis of similar N-acyl-beta-alanine esters, methyl esters exhibit first-order hydrolysis rate constants approximately 1.5- to 2-fold higher than their ethyl counterparts under identical pH conditions (pH 7.4, 37°C) [1]. This property is critical when the compound is intended as a prodrug or when rapid deprotection is desired in biochemical assays.

Esterase stability Prodrug design Hydrolysis kinetics

Carboxylic Acid Derivative Reactivity: Methyl Ester vs. Free Acid Building Block Utility

The methyl ester of 3-[(4-fluorophenyl)formamido]propanoate (CAS 395677-96-0) is a protected form of the corresponding carboxylic acid (CAS 440341-64-0). The methyl ester allows for orthogonal deprotection strategies in multi-step synthesis, preventing unwanted side reactions at the carboxyl terminus. The free acid has a molecular weight of 211.19 g/mol , while the methyl ester is 225.22 g/mol . The methyl ester is soluble in organic solvents like dichloromethane and DMSO but has limited water solubility, whereas the free acid is more water-soluble at physiological pH due to ionization [1]. This difference in physical state and reactivity dictates their use in different synthetic steps.

Synthetic versatility Amide bond formation Chemoselectivity

Optimal Procurement Scenarios for Methyl 3-[(4-fluorophenyl)formamido]propanoate Based on Quantitative Differentiation


Medicinal Chemistry: Fluorine Scan of Lead Compound Phenyl Ring

During structure-activity relationship (SAR) optimization, medicinal chemists require a matched-pair analysis of the 4-fluorophenyl vs. unsubstituted phenyl ring. Methyl 3-[(4-fluorophenyl)formamido]propanoate provides the fluorinated probe with a predicted XLogP3 of ~1.4, compared to 1.1 for the non-fluorinated methyl 3-benzamidopropanoate [1]. This +0.3 log unit increase in lipophilicity, combined with the electron-withdrawing effect of fluorine, enables systematic evaluation of substituent effects on target binding, metabolic stability, and cellular permeability without altering the core scaffold.

Prodrug Design Requiring Rapid Esterase-Mediated Activation

For programs aiming to deliver the active 3-[(4-fluorophenyl)formamido]propanoic acid in vivo, the methyl ester is the preferred prodrug form. Class-level evidence indicates that methyl esters hydrolyze 1.5- to 2-fold faster than ethyl esters under physiological conditions [2]. This faster activation kinetics can translate to a more rapid onset of action, making the methyl ester the superior choice for acute pharmacological studies where the free acid is the active species.

Multi-Step Organic Synthesis Requiring Carboxyl Protection

In the synthesis of complex molecules, such as NMDA receptor modulators or protease inhibitors incorporating the 4-fluorobenzamide motif, the methyl ester serves as a stable, orthogonal protecting group for the propanoic acid terminus (CAS 395677-96-0) [3]. Unlike the free acid (CAS 440341-64-0), the methyl ester is soluble in aprotic organic solvents (DCM, DMSO) and is compatible with amide coupling conditions, preventing self-condensation. Procurement of the pre-formed methyl ester eliminates an esterification step, improving overall synthetic efficiency.

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